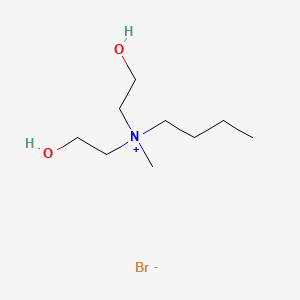
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is a quaternary ammonium compound known for its high surface activity and potential applications in various fields. This compound is characterized by its ability to form strong electrostatic interactions and hydrogen bonds, making it useful in a range of industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide typically involves the reaction of N-methylbutan-1-amine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 2-chloroethanol replace the chlorine atoms, forming the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
科学的研究の応用
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors.
作用機序
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide involves its interaction with molecular targets through electrostatic interactions and hydrogen bonding. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. In industrial applications, its high surface activity allows it to reduce surface tension and enhance the efficiency of various processes.
類似化合物との比較
Similar Compounds
- N,N-Bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)oxamide
Uniqueness
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is unique due to its specific molecular structure, which imparts high surface activity and strong electrostatic interactions. Compared to similar compounds, it offers better performance in applications requiring high selectivity and hydrophobicity, such as in flotation processes and as a phase transfer catalyst.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.
特性
CAS番号 |
73016-18-9 |
|---|---|
分子式 |
C9H22BrNO2 |
分子量 |
256.18 g/mol |
IUPAC名 |
butyl-bis(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C9H22NO2.BrH/c1-3-4-5-10(2,6-8-11)7-9-12;/h11-12H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LVPQDMDVCZOHCK-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCO)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
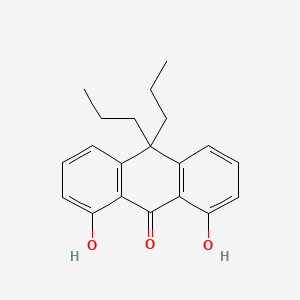
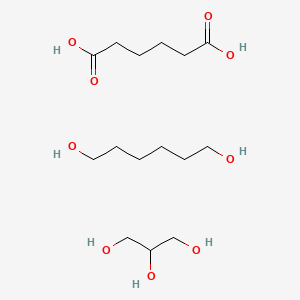
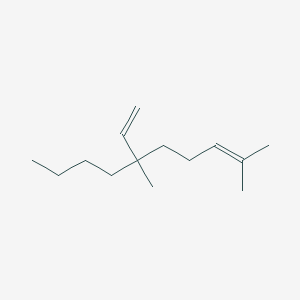
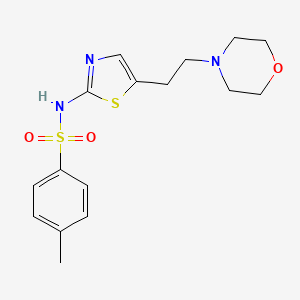

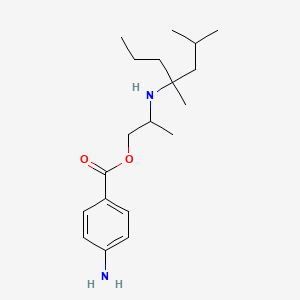
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
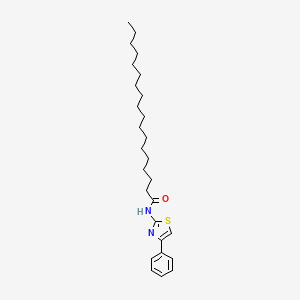
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
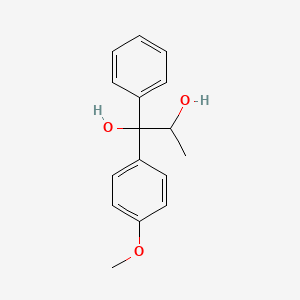
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
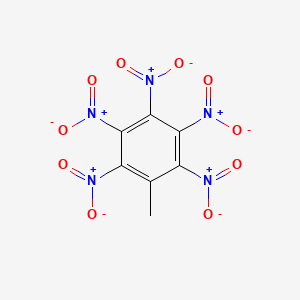
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
